8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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Overview
Description
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a versatile small molecule scaffold with a molecular weight of 215.7 g/mol. It is a fluorinated derivative of a benzazepine, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:
Formation of the Benzazepine Core: The core structure is usually synthesized through a multi-step reaction starting with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom at the 8-position is achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the base compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepines.
Scientific Research Applications
This compound is widely used in scientific research due to its structural complexity and biological activity. It serves as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including receptor binding and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390): A selective dopamine D1 receptor antagonist.
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A structural analog without the hydrochloride group.
Uniqueness: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMVVLFLOCRJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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